molecular formula C9H12Cl2N4O2S2 B2901587 4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride CAS No. 1375473-10-1

4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride

Cat. No.: B2901587
CAS No.: 1375473-10-1
M. Wt: 343.24
InChI Key: VOKGJWDSRLHHEA-UHFFFAOYSA-N
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Description

4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride is a complex organic compound that features a hydrazinyl group, a thiazole ring, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Benzene Sulfonamide Group: The benzene sulfonamide group is introduced via sulfonation of aniline derivatives followed by coupling with the thiazole ring.

    Introduction of the Hydrazinyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo compounds.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to sulfonic acids or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

    Azo Compounds: Formed through oxidation of the hydrazinyl group.

    Sulfonic Acids: Resulting from reduction of the sulfonamide group.

    Functionalized Derivatives: Various substituted thiazole and benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of antimicrobial agents. The thiazole ring is known for its biological activity, and when combined with the hydrazinyl and sulfonamide groups, it can enhance the compound’s efficacy against various pathogens.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. The hydrazinyl group can interact with cellular components, leading to the inhibition of cancer cell growth. Additionally, its sulfonamide moiety is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of a wide range of products.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets within cells. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential cellular processes. The thiazole ring can interact with enzymes, disrupting their normal function and leading to cell death. The sulfonamide group can inhibit the synthesis of folic acid in bacteria, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring and sulfonamide group.

    Hydrazine Derivatives: Compounds with hydrazinyl groups that exhibit similar reactivity and biological activity.

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

Uniqueness

What sets 4-hydrazinyl-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide dihydrochloride apart is the combination of its three functional groups, each contributing to its overall reactivity and biological activity. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-hydrazinyl-N-(1,3-thiazol-2-yl)benzenesulfonamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S2.2ClH/c10-12-7-1-3-8(4-2-7)17(14,15)13-9-11-5-6-16-9;;/h1-6,12H,10H2,(H,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGJWDSRLHHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)NC2=NC=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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